molecular formula C14H13FN2O2 B2842223 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione CAS No. 2380062-70-2

1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione

Cat. No. B2842223
CAS RN: 2380062-70-2
M. Wt: 260.268
InChI Key: CLNOGDIRWPAGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione, also known as CFPP, is a chemical compound that belongs to the class of pyrazine-2,3-dione derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. In cancer cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In inflammatory cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In insect cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In inflammatory cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to reduce the production of inflammatory mediators, leading to a decrease in inflammation and pain. In insect cells, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to disrupt the function of the nervous system, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione also has a well-defined mechanism of action, making it a useful tool for studying specific biological processes. However, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione also has some limitations, including its high cost and limited availability, making it difficult to obtain in large quantities. 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione also has some potential toxicity, making it important to handle with care.

Future Directions

There are several future directions for the study of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione. In medicine, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione could be further studied for its potential as an anticancer agent, with a focus on developing more potent and selective derivatives. 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione could also be studied for its potential as an anti-inflammatory and analgesic agent, with a focus on developing derivatives with improved pharmacokinetic properties. In agriculture, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione could be further studied for its potential as an insecticide, with a focus on developing derivatives with improved selectivity and reduced toxicity. Finally, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione could be studied for its potential as a material for organic electronics, with a focus on developing derivatives with improved electronic properties.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione is a multistep process that involves the reaction of cyclopropylmethylamine with 2-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate. The resulting product is then purified by recrystallization to obtain 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione in its pure form. This synthesis method has been optimized to obtain high yields of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione with excellent purity.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has also been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been shown to have insecticidal activity, making it a potential candidate for the development of insecticides. 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has also been studied for its potential use as a material for organic electronics due to its unique electronic properties.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-3-1-2-4-12(11)17-8-7-16(9-10-5-6-10)13(18)14(17)19/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNOGDIRWPAGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione

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